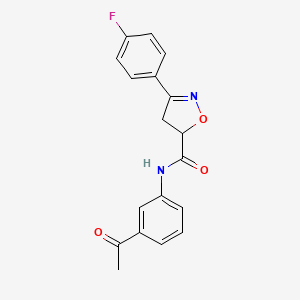
N-(3-ethynylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-2-phenylacetamide: is an organic compound that features an ethynyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation: The synthesis of N-(3-ethynylphenyl)-2-phenylacetamide can begin with the alkylation of a suitable precursor, such as 3-ethynylaniline, with phenylacetyl chloride in the presence of a base like triethylamine.
Nitration and Reduction: Another route involves the nitration of a phenyl ring followed by reduction to introduce the ethynyl group.
Cyclization and Condensation: Cyclization reactions involving ethynyl-substituted intermediates can also be employed, followed by condensation with phenylacetic acid derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-ethynylphenyl)-2-phenylacetamide can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or substituted phenylacetamide derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism by which N-(3-ethynylphenyl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another tyrosine kinase inhibitor with similar applications.
Uniqueness: N-(3-ethynylphenyl)-2-phenylacetamide is unique due to its specific structural features, such as the ethynyl group and the phenylacetamide moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
N-(3-ethynylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-13-9-6-10-15(11-13)17-16(18)12-14-7-4-3-5-8-14/h1,3-11H,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQOANKSCWLSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B5766562.png)



![2-chloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5766581.png)
![N-(2-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5766583.png)



![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5766602.png)


![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
